Lipophilicity: XLogP3 Advantage
3,5-Dibromo-1-ethyl-1H-pyrazole exhibits a computed XLogP3 value of 2.6, compared to 1.93 for the unsubstituted 3,5-dibromo-1H-pyrazole [1][2]. This higher lipophilicity, attributable to the 1-ethyl group, suggests improved membrane permeability and potential for enhanced oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3,5-dibromo-1H-pyrazole: 1.93 |
| Quantified Difference | +0.67 (35% increase) |
| Conditions | Computed physicochemical property using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can translate to better passive diffusion across biological membranes, a critical parameter for optimizing lead compounds in medicinal chemistry.
- [1] Kuujia. (n.d.). Cas no 1596745-76-4 (3,5-dibromo-1-ethyl-1H-pyrazole). Retrieved from https://www.kuujia.com/cas-1596745-76-4.html View Source
- [2] Chemsrc. (n.d.). 67460-86-0 (3,5-dibromo-1H-pyrazole). Retrieved from https://m.chemsrc.com/baike/1313977.html View Source
